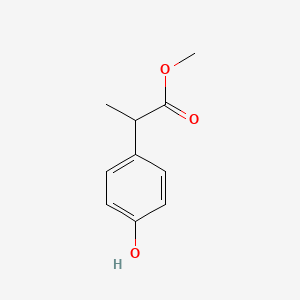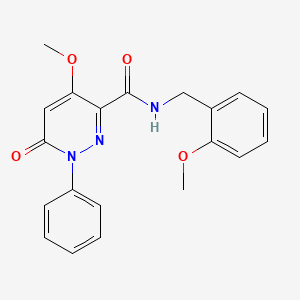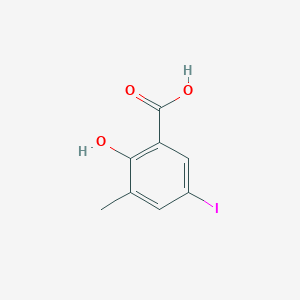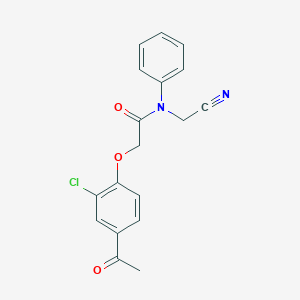
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a synthetic compound that belongs to the class of acetanilide herbicides. It is commonly known as 'butachlor' and is widely used in agriculture to control weeds in rice fields. Apart from its herbicidal properties, this compound has gained attention in recent years due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of butachlor involves the inhibition of photosynthesis in plants by blocking the electron transport chain in chloroplasts. In addition, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects
Studies have shown that butachlor can cause oxidative stress and DNA damage in cells. It has also been found to affect the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Moreover, it has been reported to cause liver and kidney damage in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using butachlor in lab experiments is its low cost and availability. However, its toxicity and potential health hazards pose a significant limitation in its use. Moreover, its specificity and selectivity towards target cells or tissues need to be further investigated.
Orientations Futures
1. Development of novel derivatives of butachlor with improved specificity and selectivity towards target cells or tissues.
2. Investigation of the molecular mechanisms underlying the anti-tumor and anti-viral properties of butachlor.
3. Evaluation of the potential use of butachlor in combination with other anti-cancer drugs to enhance their efficacy.
4. Development of new methods for the synthesis of butachlor with reduced toxicity and environmental impact.
5. Investigation of the potential use of butachlor in the treatment of inflammatory and autoimmune diseases.
In conclusion, butachlor is a synthetic compound with potential use in scientific research. Its herbicidal properties have made it a widely used compound in agriculture, while its biological activities have gained attention in cancer treatment and drug development. However, its toxicity and potential health hazards need to be further investigated, and its specificity and selectivity towards target cells or tissues need to be improved for its effective use in lab experiments.
Méthodes De Synthèse
The synthesis of butachlor involves the reaction of 2-chloro-4-acetylphenol with cyanomethyl acetate and aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of butachlor.
Applications De Recherche Scientifique
Butachlor has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been extensively studied for its potential use in cancer treatment and drug development.
Propriétés
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-13(22)14-7-8-17(16(19)11-14)24-12-18(23)21(10-9-20)15-5-3-2-4-6-15/h2-8,11H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXBTXKSPZULRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)N(CC#N)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

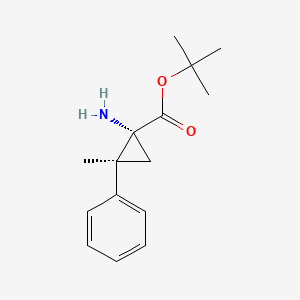
![1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2598326.png)
![tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate](/img/structure/B2598328.png)
![2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2598329.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)
![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)
![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2598335.png)
![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2598338.png)
